molecular formula C7H6BrCl B1273142 4-Bromo-2-chlorotoluene CAS No. 89794-02-5

4-Bromo-2-chlorotoluene

Cat. No.: B1273142
CAS No.: 89794-02-5
M. Wt: 205.48 g/mol
InChI Key: LIFMTDJMLRECMX-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4th and 2nd positions, respectively. This compound is a clear pale yellow liquid with a melting point of 43°C and a boiling point of 212°C . It is primarily used in organic synthesis and various chemical reactions.

Preparation Methods

4-Bromo-2-chlorotoluene can be synthesized through several methods. One common synthetic route involves the bromination of 2-chlorotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . Another method involves the reduction of 4-bromo-2-nitrotoluene using a reducing agent like tin (Sn) and hydrochloric acid (HCl) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-Bromo-2-chlorotoluene undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Bromo-2-chlorotoluene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-2-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFMTDJMLRECMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370792
Record name 4-Bromo-2-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89794-02-5
Record name 4-Bromo-2-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorotoluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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